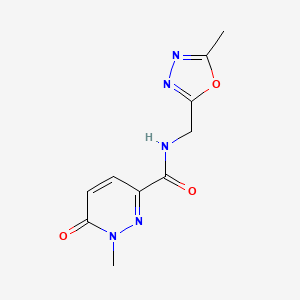

1-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

Historical Development of Heterocyclic Hybrid Molecules in Medicinal Chemistry

Heterocyclic compounds have dominated pharmaceutical research since the 19th century, with early discoveries such as pyridine and quinoline laying the groundwork for synthetic antimicrobials and antipyretics. The mid-20th century witnessed a paradigm shift toward hybrid heterocycles, driven by the recognition that combining distinct aromatic systems could amplify biological efficacy while mitigating toxicity. For instance, the fusion of pyrimidine and thiazole rings in sulfathiazole revolutionized antibiotic development, demonstrating the power of structural hybridization.

The 1980s marked a turning point with the systematic exploration of 1,3,4-oxadiazoles, whose synthetic versatility and metabolic stability made them indispensable in antiviral and antitumor agent design. Concurrently, pyridazine derivatives gained prominence due to their unique electronic configuration, which facilitated interactions with enzymes such as monoamine oxidases and phosphodiesterases. By the early 2000s, researchers began strategically merging these systems, hypothesizing that oxadiazole-pyridazine hybrids could synergize the pharmacological advantages of both scaffolds—a premise validated by subsequent studies on their anticancer and antimicrobial activities.

Emergence of Oxadiazole-Pyridazine Carboxamide Systems as Research Focus

Oxadiazole-pyridazine carboxamides owe their rise to three factors: (1) the oxadiazole ring’s capacity to act as a bioisostere for ester and amide groups, enhancing metabolic resistance; (2) pyridazine’s ability to participate in π-π stacking and hydrogen bonding with biological targets; and (3) the carboxamide linker’s role in optimizing solubility and target affinity. The compound 1-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide epitomizes this design philosophy, featuring a methyl-substituted oxadiazole to sterically shield the heterocycle from enzymatic degradation while maintaining planar geometry for target engagement.

Recent syntheses of analogous compounds, such as 5-pyridyl-1,3,4-oxadiazole-2-thiol derivatives, have demonstrated submicromolar IC~50~ values against breast cancer cell lines, underscoring the therapeutic potential of this structural class. Computational analyses further reveal that these hybrids frequently comply with Lipinski’s rule of five, exhibiting favorable log P values (1.84–3.53) and topological polar surface areas (51.81–155.83 Ų) conducive to oral bioavailability.

Theoretical Foundations for Hybrid Heterocyclic Research

The rationale for hybridizing oxadiazoles and pyridazines rests on quantum mechanical and molecular docking studies. Density functional theory (DFT) calculations indicate that the oxadiazole ring’s electron-deficient nature complements pyridazine’s electron-rich system, creating a polarized scaffold capable of interacting with both hydrophobic and hydrophilic protein domains. For instance, in kinase inhibitors, the oxadiazole moiety often anchors the compound to the ATP-binding pocket’s adenine region, while the pyridazine-carboxamide chain extends into adjacent hydrophilic cavities.

Molecular dynamics simulations of this compound suggest that the methyl groups at positions 1 (pyridazine) and 5 (oxadiazole) reduce conformational flexibility, thereby enhancing binding entropy. This is corroborated by crystallographic data showing that analogous compounds maintain coplanarity between the oxadiazole and pyridazine rings, maximizing van der Waals contacts with target proteins.

Contemporary Scientific Significance and Knowledge Gaps

Despite advances, critical questions persist regarding structure-activity relationships (SARs) in oxadiazole-pyridazine hybrids. While the antitumor activity of 5-pyridyl-1,3,4-oxadiazole-2-thione derivatives has been extensively documented, the impact of substituent position on pyridazine rings remains underexplored. For example, methylation at the pyridazine N1 position (as in the title compound) may influence tautomeric equilibria, potentially altering hydrogen-bonding capacity.

Additionally, most studies focus on in vitro models, leaving a paucity of in vivo pharmacokinetic data. Promisingly, preliminary assays on related compounds show % absorption values exceeding 85% in rodent models, with low cytotoxicity (IC~50~ > 100 μM in healthy cell lines). However, the metabolic fate of the carboxamide linker—particularly its susceptibility to hydrolysis by serum esterases—requires further investigation to optimize half-life and tissue distribution.

Table 1: Selected Physicochemical Properties of 1,3,4-Oxadiazole-Pyridazine Hybrids

| Parameter | Value Range | Relevance to Drug Design |

|---|---|---|

| Log P | 1.84–3.53 | Optimal lipid-water partitioning |

| Topological Polar Surface Area | 51.81–155.83 Ų | Predicts membrane permeability |

| % Absorption | 55.23–91.12% | Oral bioavailability potential |

| Rotatable Bonds | 2–9 | Conformational flexibility |

Data adapted from National Cancer Institute screening protocols.

Properties

IUPAC Name |

1-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O3/c1-6-12-13-8(18-6)5-11-10(17)7-3-4-9(16)15(2)14-7/h3-4H,5H2,1-2H3,(H,11,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHKIFQPWPXMMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CNC(=O)C2=NN(C(=O)C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide represents a novel addition to the family of oxadiazole derivatives. This class of compounds has garnered attention due to their diverse biological activities, particularly in the context of anticancer research. The structure of this compound suggests potential interactions with biological targets that could lead to significant therapeutic effects.

Structural Overview

The molecular formula of the compound is , and it features a 1,3,4-oxadiazole ring, which is known for its biological activity. The presence of the dihydropyridazine moiety may enhance its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The 1,3,4-oxadiazole scaffold has been shown to possess various mechanisms of action against cancer cells:

- Inhibition of Enzymes : Compounds containing the oxadiazole structure can inhibit critical enzymes involved in cancer cell proliferation, such as thymidylate synthase , histone deacetylases (HDAC) , and telomerase .

- Cytotoxicity : Research indicates that modifications to the oxadiazole scaffold can lead to increased cytotoxicity towards various cancer cell lines. For instance, derivatives have demonstrated significant activity against breast and lung cancer cell lines .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties . Studies have shown that oxadiazole derivatives can effectively combat bacterial strains such as Staphylococcus aureus and Escherichia coli, making them candidates for further development as antimicrobial agents .

The biological activity of this compound is attributed to several mechanisms:

- Targeting Nucleic Acids : The compound may bind selectively to nucleic acids or proteins involved in cell signaling pathways.

- Enzyme Inhibition : By inhibiting specific enzymes critical for tumor growth and survival, this compound can induce apoptosis in malignant cells.

- Modulation of Growth Factors : The compound may interfere with growth factor signaling pathways that are often dysregulated in cancer.

Case Studies

Several case studies have documented the effectiveness of similar oxadiazole compounds:

These studies underscore the versatility of the oxadiazole scaffold in developing therapeutics across various disease states.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various pathogens, including resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 0.22 to 0.25 µg/mL, indicating potent activity against these bacteria .

Anticancer Potential

There is emerging evidence supporting the anticancer potential of oxadiazole derivatives. Compounds with similar structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of specific signaling pathways related to cell proliferation and survival .

Neurological Applications

The compound's structure suggests potential applications in treating neurological disorders. Research on related compounds has highlighted their role as positive allosteric modulators of muscarinic receptors, which are implicated in conditions like Alzheimer's disease and schizophrenia . This opens avenues for developing treatments targeting cognitive dysfunction.

Agricultural Applications

Beyond pharmaceuticals, the compound may find utility in agriculture as a pesticide or herbicide. The oxadiazole moiety has been associated with herbicidal activity, making it a candidate for developing new agrochemicals that can help control pest populations while minimizing environmental impact.

Case Studies

Several studies have documented the effectiveness of similar compounds:

- Antimicrobial Efficacy : A study published in ACS Omega demonstrated that thiazol-based compounds showed significant antimicrobial activity comparable to traditional antibiotics .

- Cancer Research : Research on oxadiazole derivatives indicated promising results in inhibiting cancer cell lines, suggesting a pathway for drug development targeting specific cancer types .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide?

The synthesis of analogous heterocyclic compounds often involves alkylation and condensation steps. For example, alkylation of oxadiazole-thiol derivatives with chloro-substituted intermediates in the presence of K₂CO₃ and DMF at room temperature is a common approach . Additionally, starting materials like 5-methyl-1,3,4-oxadiazole derivatives can be functionalized via nucleophilic substitution or coupling reactions, as demonstrated in the synthesis of structurally related pyrimidine-dione analogs .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Key methods include ¹H NMR for confirming proton environments (e.g., methyl groups, oxadiazole protons) and LCMS/HPLC for assessing purity and molecular ion verification. For instance, ¹H NMR in DMSO-d₆ can resolve peaks corresponding to aromatic protons (δ 7.8–8.6 ppm) and methyl groups (δ 2.1–2.6 ppm), while ESIMS provides accurate mass data . HPLC with ≥98% purity thresholds is standard for validating synthetic yields .

Q. How does the presence of the 1,3,4-oxadiazole moiety influence the compound’s reactivity?

The oxadiazole ring enhances metabolic stability and serves as a hydrogen-bond acceptor, influencing intermolecular interactions. Its electron-withdrawing nature can activate adjacent methyl or carbonyl groups for further functionalization, such as nucleophilic substitutions or cycloadditions .

Q. What are the solubility and stability considerations for this compound under laboratory conditions?

Polar aprotic solvents like DMF or DMSO are preferred for dissolution due to the compound’s heteroaromatic and carboxamide groups. Stability studies of similar compounds recommend storage at −20°C under inert atmospheres to prevent hydrolysis or oxidation of the oxadiazole and dihydropyridazine moieties .

Q. How can researchers validate the regioselectivity of reactions involving the pyridazine ring?

Regioselectivity can be confirmed via X-ray crystallography or 2D NMR (e.g., NOESY, HSQC) to map spatial arrangements. Computational methods like DFT can also predict favorable reaction sites on the pyridazine core .

Advanced Research Questions

Q. What experimental design (DoE) strategies optimize reaction yields for large-scale synthesis?

Statistical DoE methods, such as factorial designs or response surface modeling, minimize experimental runs while optimizing variables (e.g., temperature, stoichiometry). For example, varying K₂CO₃ concentrations and alkylation times in a 2³ factorial design can identify optimal conditions for oxadiazole functionalization .

Q. How can computational chemistry predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities to enzymes or receptors. Quantum mechanical calculations (e.g., DFT) assess electronic properties of the oxadiazole and carboxamide groups, which are critical for target engagement .

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

Meta-analyses of SAR studies can isolate substituent effects. For instance, comparing the bioactivity of methyl vs. trifluoromethyl groups on the oxadiazole ring may clarify steric or electronic contributions. Cross-validation with in vitro assays (e.g., enzyme inhibition) is essential .

Q. How do reaction kinetics and mechanistic studies enhance synthetic reproducibility?

In situ monitoring (e.g., FTIR, Raman spectroscopy) tracks intermediate formation during alkylation or cyclization steps. Kinetic profiling (e.g., Eyring plots) identifies rate-limiting steps, enabling temperature or catalyst adjustments for reproducibility .

Q. What advanced purification techniques address challenges in isolating this compound?

Preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) resolves polar byproducts. Membrane technologies (e.g., nanofiltration) or crystallization in ethanol/water mixtures can further enhance purity for crystallography or biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.